

# Commercial Suppliers and Technical Guide for Trilaurin-d15

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals requiring high-purity **Trilaurin-d15** for use as an internal standard in mass spectrometry-based quantitative analysis, this technical guide provides a detailed overview of commercial suppliers, their product specifications, and a representative experimental protocol for its application in lipidomics.

## **Commercial Availability of Trilaurin-d15**

**Trilaurin-d15**, a deuterated form of trilaurin, is a critical internal standard for the accurate quantification of trilaurin in various biological and pharmaceutical matrices. Several specialized chemical suppliers offer this stable isotope-labeled compound. The primary suppliers identified are Cayman Chemical and MedchemExpress. While other suppliers of lipid standards exist, their catalogs did not explicitly list **Trilaurin-d15** at the time of this guide's compilation.

A summary of product specifications and available data from the primary suppliers is presented in the table below for easy comparison.



Supplier	Product Name	CAS Number	Molecular Formula	Purity/Iso topic Enrichme nt	Available Quantitie s	Price (USD)
Cayman Chemical	1,2,3- Trilauroyl- d15 Glycerol	1219805- 25-0	Сз9Н59D15 О6	≥99% deuterated forms (d1- d15)	1 mg, 5 mg, 10 mg	Price not listed
MedchemE xpress	Trilaurin- d15	1219805- 25-0	Сз9Н59D15 О6	99.33%	10 mg, 50 mg, 100 mg	\$176 for 10 mg

Note: Pricing from MedchemExpress is subject to change and may vary based on quantity and promotional offers.[1] Cayman Chemical's pricing is available upon request through their website. Both suppliers provide technical documentation, including Certificates of Analysis (CoA), upon request or directly on their product pages.[1]

# Application and Experimental Protocol: Quantification of Triglycerides in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

**Trilaurin-d15** is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of trilaurin.[2] The principle of stable isotope dilution mass spectrometry relies on the addition of a known amount of the isotopically labeled standard to the sample. This standard co-elutes with the endogenous analyte and experiences similar ionization and matrix effects, allowing for accurate correction and quantification.

The following is a representative, detailed protocol for the analysis of triglycerides in a biological matrix (e.g., plasma or edible oil) using LC-MS/MS with **Trilaurin-d15** as an internal standard. This protocol is a composite based on established methodologies for lipid analysis.[3] [4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]



- 1. Materials and Reagents:
- Trilaurin-d15 (from a commercial supplier)
- Trilaurin (for calibration standards)
- Chloroform
- Methanol
- Isopropanol
- Acetonitrile
- Ammonium formate
- Formic acid
- Ultrapure water
- Biological matrix (e.g., plasma, homogenized tissue, or oil sample)
- 2. Preparation of Stock Solutions and Internal Standard Spiking Solution:
- Trilaurin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of trilaurin in 10 mL of chloroform.
- Trilaurin-d15 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Trilaurin-d15 in 1 mL of chloroform.
- Internal Standard Spiking Solution (10  $\mu$ g/mL): Dilute the **Trilaurin-d15** stock solution with isopropanol to a final concentration of 10  $\mu$ g/mL.
- 3. Sample Preparation (Lipid Extraction):
- For Plasma/Serum Samples:
  - $\circ$  To 100 μL of plasma/serum in a glass tube, add 10 μL of the 10 μg/mL **Trilaurin-d15** internal standard spiking solution.



- Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Evaporate the solvent under a gentle stream of nitrogen.
- $\circ$  Reconstitute the dried lipid extract in 100  $\mu L$  of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
- For Edible Oil Samples:
  - Accurately weigh approximately 50 mg of the oil sample into a volumetric flask.
  - Add 10 μL of the 10 μg/mL Trilaurin-d15 internal standard spiking solution.
  - Dissolve and bring to a final volume of 10 mL with isopropanol.
  - Further dilute an aliquot of this solution as necessary to fall within the calibration curve range.

#### 4. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient Elution:



o 0-2 min: 30% B

o 2-15 min: Gradient from 30% to 100% B

15-20 min: Hold at 100% B

20.1-25 min: Re-equilibrate at 30% B

Flow Rate: 0.3 mL/min

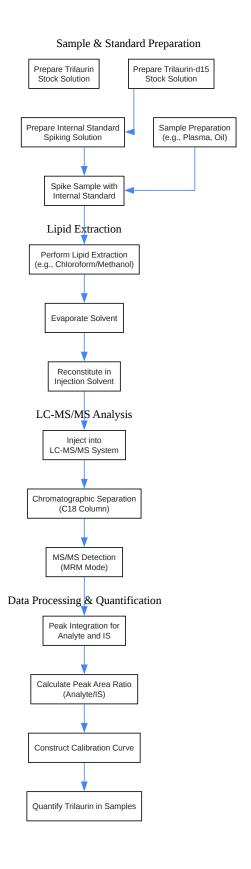
Injection Volume: 5 μL

- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- MS/MS Detection (Multiple Reaction Monitoring MRM):
  - Monitor the precursor-to-product ion transitions for both trilaurin and Trilaurin-d15. The
    exact m/z values will depend on the adduct formed (e.g., [M+NH4]+).
    - Trilaurin: e.g., m/z 656.6 → [product ion]
    - **Trilaurin-d15**: e.g., m/z 671.7 → [product ion]
  - The specific product ions should be determined by infusing the pure standards and optimizing the collision energy.
- 5. Data Analysis and Quantification:
- Construct a calibration curve by plotting the peak area ratio of trilaurin to Trilaurin-d15
  against the concentration of the trilaurin standards.
- Determine the concentration of trilaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantification of trilaurin using **Trilaurin- d15** as an internal standard.





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Caption: Workflow for the quantification of trilaurin using a deuterated internal standard.



This comprehensive guide provides the necessary information for researchers to source **Trilaurin-d15** and implement a robust analytical method for its intended application. Adherence to good laboratory practices and method validation are essential for obtaining accurate and reproducible results.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Trilaurin-d15]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15143085#commercial-suppliers-of-trilaurin-d15]

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